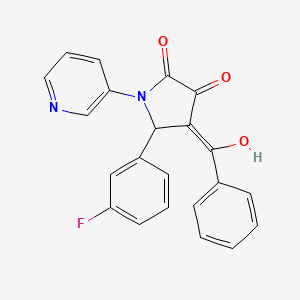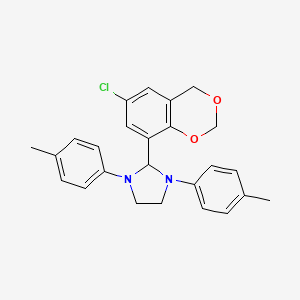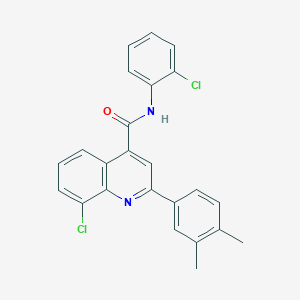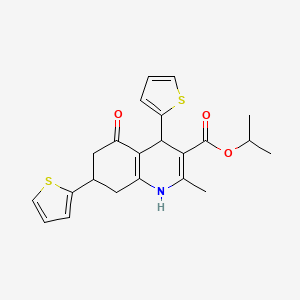![molecular formula C12H14BrN3O2S B11515476 N'-[(2Z)-5-(bromomethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide](/img/structure/B11515476.png)
N'-[(2Z)-5-(bromomethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2Z)-5-(bromomethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide is a synthetic organic compound characterized by its unique thiazolidine ring structure and bromomethyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z)-5-(bromomethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor, such as a thioamide, with an appropriate aldehyde or ketone under acidic or basic conditions to form the thiazolidine ring.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or light.
Hydrazide Formation: The final step involves the reaction of the thiazolidine intermediate with 3-methoxybenzohydrazide under suitable conditions, such as refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and stringent control of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Oxidation and Reduction: The thiazolidine ring can be oxidized to form sulfoxides or sulfones, and reduced to form thiazolidines with different oxidation states.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and related derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for initiating radical reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
Substituted Thiazolidines: Resulting from nucleophilic substitution reactions.
Sulfoxides and Sulfones: From oxidation reactions.
Hydrazones: From condensation reactions with carbonyl compounds.
Scientific Research Applications
Chemistry
In organic synthesis, N’-[(2Z)-5-(bromomethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it useful for constructing various heterocyclic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for designing new drugs. Its unique structure allows for modifications that can lead to compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In materials science, derivatives of this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. It can also be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N’-[(2Z)-5-(bromomethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity or alteration of protein function.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2Z)-5-(chloromethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide
- N’-[(2Z)-5-(iodomethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide
- N’-[(2Z)-5-(methyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide
Uniqueness
N’-[(2Z)-5-(bromomethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate for further functionalization.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C12H14BrN3O2S |
|---|---|
Molecular Weight |
344.23 g/mol |
IUPAC Name |
N'-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-3-methoxybenzohydrazide |
InChI |
InChI=1S/C12H14BrN3O2S/c1-18-9-4-2-3-8(5-9)11(17)15-16-12-14-7-10(6-13)19-12/h2-5,10H,6-7H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
ISCQKAUPUCVMHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC2=NCC(S2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11515409.png)
![3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11515410.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B11515422.png)
![6'-amino-3'-(4-nitrophenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11515427.png)



![N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B11515452.png)

![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11515458.png)

![2-chloro-4,6-dimethyl-5-nitro-N-{[3-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide](/img/structure/B11515473.png)
![Ethyl 6-oxo-6-[2-oxo-5-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1,3-dihydroimidazol-4-yl]hexanoate](/img/structure/B11515478.png)

